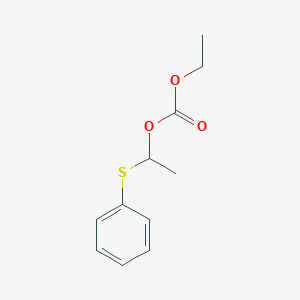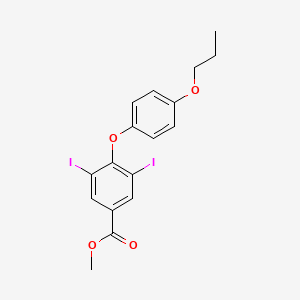
Methyl 3,5-diiodo-4-(4-propoxyphenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5-diiodo-4-(4-propoxyphenoxy)benzoate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of iodine atoms and a propoxyphenoxy group attached to a benzoate core, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-diiodo-4-(4-propoxyphenoxy)benzoate typically involves a multi-step process. One common method includes the iodination of a precursor compound, followed by esterification and etherification reactions. The reaction conditions often require the use of specific reagents such as iodine, methanol, and propyl bromide, along with catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-diiodo-4-(4-propoxyphenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove iodine atoms or modify the ester group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) can be employed for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Methyl 3,5-diiodo-4-(4-propoxyphenoxy)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3,5-diiodo-4-(4-propoxyphenoxy)benzoate involves its interaction with cellular components. It is known to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . The compound targets microtubules, causing their disassembly and preventing proper cell division. This action is mediated through the inhibition of tubulin polymerization and activation of protein phosphatases .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-diiodo-4-(4-methoxyphenoxy)benzoate: A structurally similar compound with a methoxy group instead of a propoxy group.
1-[3,5-diiodo-4-(4-methoxyphenoxy)-phenyl]-ethanone: Another analog with an ethanone group.
Uniqueness
Methyl 3,5-diiodo-4-(4-propoxyphenoxy)benzoate is unique due to its specific propoxyphenoxy group, which may confer distinct biological activities and chemical reactivity compared to its analogs . This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
189156-57-8 |
|---|---|
Molecular Formula |
C17H16I2O4 |
Molecular Weight |
538.11 g/mol |
IUPAC Name |
methyl 3,5-diiodo-4-(4-propoxyphenoxy)benzoate |
InChI |
InChI=1S/C17H16I2O4/c1-3-8-22-12-4-6-13(7-5-12)23-16-14(18)9-11(10-15(16)19)17(20)21-2/h4-7,9-10H,3,8H2,1-2H3 |
InChI Key |
ZUCJNBTWAUQDBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC2=C(C=C(C=C2I)C(=O)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


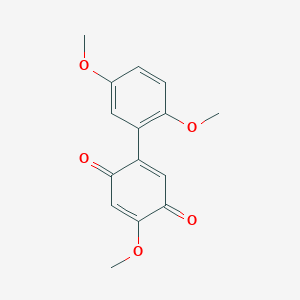


![Acetic acid, [(4-nitrophenyl)sulfonyl]-, phenylmethyl ester](/img/structure/B12559969.png)
![N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide](/img/structure/B12559973.png)
![(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium](/img/structure/B12559983.png)
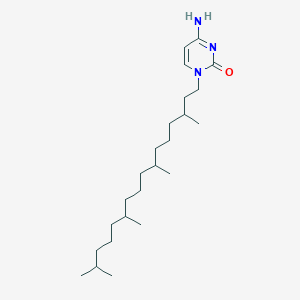

![2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-](/img/structure/B12560019.png)
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)
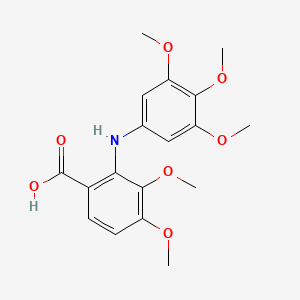
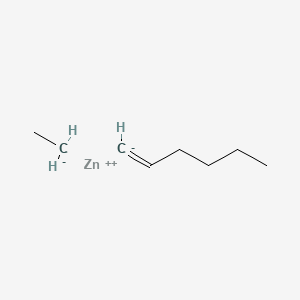
![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)
